4-(1-((Tert-butoxycarbonyl)amino)cyclopropyl)benzoic acid
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Overview
Description
4-(1-((Tert-butoxycarbonyl)amino)cyclopropyl)benzoic acid is an organic compound with the molecular formula C15H19NO4. This compound is characterized by the presence of a benzoic acid moiety attached to a cyclopropyl group, which is further substituted with a tert-butoxycarbonyl (Boc) protected amino group. The tert-butoxycarbonyl group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-((Tert-butoxycarbonyl)amino)cyclopropyl)benzoic acid typically involves the following steps:
Formation of the Cyclopropyl Intermediate: The cyclopropyl group is introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Introduction of the Boc-Protected Amino Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Attachment to the Benzoic Acid Moiety: The final step involves coupling the Boc-protected cyclopropyl intermediate with a benzoic acid derivative, typically using coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(1-((Tert-butoxycarbonyl)amino)cyclopropyl)benzoic acid undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Substitution Reactions: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Coupling Reactions: The compound can be used in peptide coupling reactions to form amide bonds.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Substitution Reactions: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Coupling Reactions: Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are typical reagents for peptide coupling.
Major Products Formed
Hydrolysis: The major product is the free amine derivative of the compound.
Substitution Reactions: Depending on the substituent introduced, various substituted benzoic acid derivatives can be formed.
Coupling Reactions: The major products are amide-linked compounds, often used in peptide synthesis.
Scientific Research Applications
4-(1-((Tert-butoxycarbonyl)amino)cyclopropyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: It serves as a building block in the synthesis of potential drug candidates, particularly in the development of protease inhibitors and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-(1-((Tert-butoxycarbonyl)amino)cyclopropyl)benzoic acid depends on its specific application. In peptide synthesis, the Boc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent coupling reactions. The cyclopropyl group can introduce strain into molecular structures, influencing the reactivity and binding properties of the compound.
Comparison with Similar Compounds
Similar Compounds
4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid: Similar in structure but contains a piperidine ring instead of a cyclopropyl group.
4-(1-(Tert-butoxycarbonyl)amino)ethyl)benzoic acid: Contains an ethyl group instead of a cyclopropyl group.
Uniqueness
4-(1-((Tert-butoxycarbonyl)amino)cyclopropyl)benzoic acid is unique due to the presence of the cyclopropyl group, which introduces ring strain and can influence the compound’s reactivity and binding properties. This makes it particularly useful in the synthesis of strained ring systems and in the study of molecular interactions involving cyclopropyl groups.
Properties
IUPAC Name |
4-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-14(2,3)20-13(19)16-15(8-9-15)11-6-4-10(5-7-11)12(17)18/h4-7H,8-9H2,1-3H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AITYSYLDYGPVBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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